Enhanced Lipophilicity (XLogP3) vs. Des-Methyl Analog Drives Differential Membrane Permeability and Distribution
The target compound demonstrates significantly higher calculated lipophilicity compared to its direct des-methyl analog, 4-(4-(trifluoromethyl)phenoxy)aniline. The presence of the ortho-methyl group on 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline (XLogP3: 3.7) increases its logP by approximately 0.5 units over the analog (XLogP3: ~3.2), indicating a notable difference in hydrophobicity that would affect its pharmacokinetic distribution and ability to cross biological membranes if integrated into a bioactive scaffold .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-(4-(trifluoromethyl)phenoxy)aniline (CAS 57478-19-0); XLogP3 = 3.2 |
| Quantified Difference | Δ XLogP3 = 0.5 |
| Conditions | Computational prediction using standard XLogP3 algorithm on PubChem |
Why This Matters
For procurement in a medicinal chemistry program, a 0.5 logP unit difference is significant for optimizing ADME properties, making the target compound irreplaceable where precise lipophilicity tuning is required for oral bioavailability or CNS penetration.
- [1] PubChem. (n.d.). Compound Summary for CID 14053342, 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 2760751, 4-(4-(trifluoromethyl)phenoxy)aniline. National Center for Biotechnology Information. View Source
